molecular formula C16H18N2O3 B5841937 3,4-diethoxy-N-3-pyridinylbenzamide

3,4-diethoxy-N-3-pyridinylbenzamide

Cat. No. B5841937
M. Wt: 286.33 g/mol
InChI Key: PJMASNMDHGVPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-3-pyridinylbenzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become the most common active ingredient in insect repellents worldwide. DEET is a colorless and odorless liquid that is effective against a wide range of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

The exact mechanism of action of 3,4-diethoxy-N-3-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insect's olfactory system. 3,4-diethoxy-N-3-pyridinylbenzamide has been shown to inhibit the activity of odorant receptors in mosquitoes, which reduces their ability to locate and bite humans. 3,4-diethoxy-N-3-pyridinylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
3,4-diethoxy-N-3-pyridinylbenzamide has been shown to have low toxicity in mammals, including humans. It is rapidly absorbed through the skin and metabolized in the liver to form inactive metabolites. 3,4-diethoxy-N-3-pyridinylbenzamide has been shown to have no significant effects on the nervous system, cardiovascular system, or reproductive system in humans. However, some studies have suggested that 3,4-diethoxy-N-3-pyridinylbenzamide may have a mild irritant effect on the skin and eyes.

Advantages and Limitations for Lab Experiments

3,4-diethoxy-N-3-pyridinylbenzamide is a valuable tool for researchers studying the behavior and physiology of insects. It is effective against a wide range of insects and can be used in a variety of experimental settings. However, 3,4-diethoxy-N-3-pyridinylbenzamide has some limitations for lab experiments. It is volatile and can evaporate quickly, which can make it difficult to maintain a consistent concentration in experimental setups. 3,4-diethoxy-N-3-pyridinylbenzamide can also have a mild irritant effect on the skin and eyes, which can be a concern for researchers working with large quantities of the compound.

Future Directions

There are several potential future directions for research on 3,4-diethoxy-N-3-pyridinylbenzamide. One area of interest is the development of more effective and longer-lasting insect repellents. Researchers are also exploring the use of 3,4-diethoxy-N-3-pyridinylbenzamide in combination with other insect repellents to enhance its effectiveness. Another area of interest is the potential use of 3,4-diethoxy-N-3-pyridinylbenzamide in the control of insect-borne diseases, such as malaria and Zika virus. Finally, researchers are exploring the potential use of 3,4-diethoxy-N-3-pyridinylbenzamide in the development of new insecticides that are more environmentally friendly and less toxic than current insecticides.

Synthesis Methods

3,4-diethoxy-N-3-pyridinylbenzamide is synthesized through a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with ethyl orthoformate to form 3-pyridinecarboxylic acid ethyl ester. This intermediate is then reacted with 3,4-diethoxybenzoyl chloride to form 3,4-diethoxy-N-3-pyridinylbenzamide. The final product is purified through recrystallization and is obtained as a white crystalline solid.

Scientific Research Applications

3,4-diethoxy-N-3-pyridinylbenzamide has been extensively studied for its insect repellent properties. It is used in a variety of applications, including personal insect repellents, agricultural insecticides, and military insect repellents. 3,4-diethoxy-N-3-pyridinylbenzamide is also used in laboratory experiments to study the behavior and physiology of insects. It is a valuable tool for researchers studying the transmission of insect-borne diseases, such as malaria and Zika virus.

properties

IUPAC Name

3,4-diethoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-20-14-8-7-12(10-15(14)21-4-2)16(19)18-13-6-5-9-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMASNMDHGVPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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